4-Chloro-2-(cyclopentyloxy)phenol

Description

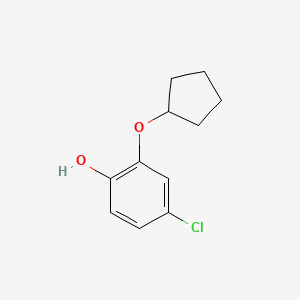

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-cyclopentyloxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c12-8-5-6-10(13)11(7-8)14-9-3-1-2-4-9/h5-7,9,13H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFARPCXYSNLESL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 2 Cyclopentyloxy Phenol

Established and Proposed Synthetic Routes for 4-Chloro-2-(cyclopentyloxy)phenol

The creation of this compound is not a singular event but a carefully orchestrated sequence of reactions. The primary strategies involve building the molecule by forming the cyclopentyl ether and ensuring the correct placement of the chloro group on the phenol (B47542) backbone.

Development of O-Alkylation Strategies for Phenolic Ethers (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis is a cornerstone reaction for forming the ether bond in this compound. wikipedia.org This method involves the reaction of a phenoxide ion with a primary alkyl halide. wikipedia.org In this specific synthesis, the sodium salt of 4-chlorophenol (B41353) would be reacted with a cyclopentyl halide (e.g., cyclopentyl bromide).

The reaction proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org The phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the cyclopentyl halide. wikipedia.org For this reaction to be efficient, a primary alkyl halide is preferred to minimize competing elimination reactions. masterorganicchemistry.com The use of a strong base, such as sodium hydride (NaH), is typically required to deprotonate the phenol to form the more nucleophilic phenoxide. youtube.com However, due to the increased acidity of phenols compared to alcohols, a milder base like sodium hydroxide (B78521) can also be effective. youtube.com

The choice of solvent can also influence the reaction rate. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or hexamethylphosphoric triamide (HMPA) can accelerate S_N2 reactions. libretexts.org A variation of this synthesis uses silver oxide (Ag₂O) as a milder reagent, which is particularly useful for sensitive substrates like sugars. libretexts.org

Strategies for Introducing and Modifying the Chlorophenol Moiety

The starting material, 4-chlorophenol, is a critical component. It is typically prepared by the chlorination of phenol. wikipedia.org The reaction conditions, particularly the solvent, play a significant role in determining the isomer distribution. The use of polar solvents favors the formation of the desired 4-chloro derivative. wikipedia.org

Further modifications to the chlorophenol moiety can be envisioned to create derivatives. For instance, the introduction of other functional groups onto the aromatic ring can be achieved through various electrophilic aromatic substitution reactions. The existing chloro and hydroxyl groups will direct the position of any new substituents.

A patent describes a process for producing 4-chloro-2-aminophenol from 4-chlorophenol through nitration followed by reduction. google.com This indicates that the chlorophenol ring can be further functionalized. Another study details the ortho-methylation of 4-chlorophenol, demonstrating that the positions on the ring can be selectively alkylated. nih.gov

Synthetic Approaches for Cyclopentyl Ether Formation

Beyond the Williamson ether synthesis, other methods for forming the cyclopentyl ether can be considered. Alkoxymercuration-demercuration of cyclopentene (B43876) with 4-chlorophenol offers an alternative route. libretexts.org This two-step process involves the Markovnikov addition of the phenol to the alkene, mediated by a mercury salt, followed by reduction with sodium borohydride (B1222165) to yield the ether. libretexts.org

Another approach involves the acid-catalyzed reaction of 4-chlorophenol with cyclopentanol (B49286). researchgate.net Research has shown the successful synthesis of 2-cycloalkyl-4-chlorophenols by alkylating p-chlorophenol with cyclopentanol in the presence of perchloric acid as a catalyst. researchgate.net This direct alkylation of the phenol ring, however, results in a C-C bond formation rather than the desired C-O ether linkage at the 2-position.

Intramolecular Williamson ether synthesis can be employed to form cyclic ethers from a molecule containing both a hydroxyl group and a halogen. libretexts.org While not directly applicable to the synthesis of this compound from separate precursors, this principle underscores the versatility of the Williamson reaction in forming ether linkages.

Synthesis of Key Intermediates and Precursors

The successful synthesis of the target compound relies on the efficient preparation of its constituent parts: the substituted phenol and the cyclopentyl group donor.

Synthesis of 4-Chlorophenol Derivatives

The primary precursor is 4-chlorophenol, an organic compound with the formula C₆H₄ClOH. wikipedia.org It is a colorless to white solid with significant water solubility. wikipedia.org As mentioned, it is synthesized by the chlorination of phenol in a polar solvent. wikipedia.org

Derivatives of 4-chlorophenol can be prepared to introduce additional functionality. For example, 4-chloro-2-phenylphenol (B1594416) is a known derivative. nih.gov The synthesis of 2-cycloalkyl-4-chlorophenols has been achieved through the alkylation of 4-chlorophenol with cycloalkanols like cyclopentanol and cyclohexanol (B46403) using perchloric acid as a catalyst. researchgate.net This reaction yields products such as 2-cyclopentyl-4-chlorophenol. scbt.com

A Chinese patent details a method for producing 4-chloro-2-aminophenol, which involves the nitration of para-chlorophenol followed by a reduction step. google.com This process highlights how the basic 4-chlorophenol structure can be chemically modified to create more complex intermediates.

| Derivative | Starting Material | Reagents | Significance |

| 4-Chloro-2-aminophenol | 4-Chlorophenol | Nitrating agent, Reducing agent (e.g., hydrazine (B178648) hydrate) | Introduces an amino group to the phenol ring. google.com |

| 2-Cyclopentyl-4-chlorophenol | 4-Chlorophenol | Cyclopentanol, Perchloric acid | Demonstrates direct alkylation of the phenol ring. researchgate.net |

Preparation of Cyclopentyl-Containing Building Blocks

The cyclopentyl moiety is introduced using a suitable cyclopentyl-containing building block. In the context of the Williamson ether synthesis, this is typically a cyclopentyl halide, such as cyclopentyl bromide or iodide. These can be prepared from cyclopentanol.

Alternatively, cyclopentanol itself can be used in acid-catalyzed alkylations. researchgate.net The reactivity and choice of the cyclopentyl precursor depend on the specific synthetic strategy being employed. For instance, in a patented synthesis of a related compound, 4-[2-(cyclopropylmethoxy)ethyl]phenol, a cyclopropyl (B3062369) halomethane is used to introduce the cycloalkyl group. google.com This suggests that for the synthesis of this compound, a cyclopentyl halide would be a suitable reagent.

The development of novel building blocks is an active area of research. For example, scalable syntheses of highly stable cyclopropene (B1174273) building blocks have been reported for applications in bioorthogonal ligation, indicating the ongoing innovation in creating reactive and versatile cyclic structures for organic synthesis. researchgate.net

Derivatization and Functionalization Reactions of the this compound Scaffold

The derivatization of this compound can be systematically explored at its three principal functional regions: the phenolic hydroxyl group, the cyclopentyloxy chain, and the chlorinated phenyl ring.

Reactions at the Free Phenolic Hydroxyl Group

The hydroxyl group of this compound is a primary site for a range of functionalization reactions, most notably etherification and esterification. These reactions are fundamental in modifying the polarity, solubility, and biological activity of the parent molecule.

Etherification: The phenolic proton is acidic and can be removed by a base to form a phenoxide ion. This nucleophilic phenoxide can then react with various electrophiles, such as alkyl halides, in a Williamson ether synthesis to yield new ether derivatives. The presence of the bulky ortho-cyclopentyloxy group may introduce some steric hindrance, potentially requiring more forcing reaction conditions or the use of specific catalysts to achieve high yields.

Esterification: Phenols can be readily converted to esters through reaction with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides. google.com The Fischer esterification, which involves direct reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common method. organic-chemistry.org Alternatively, for higher yields and milder conditions, acylation with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) is often employed. These reactions produce phenyl esters, which can be useful as intermediates or as final products with modified properties.

| Reaction Type | Reagents | Product Type | Notes |

| Etherification | Alkyl halide (e.g., R-Br), Base (e.g., NaH, K₂CO₃) | Alkyl aryl ether | Williamson ether synthesis. Steric hindrance at the ortho position may affect reaction rates. |

| Esterification | Carboxylic acid (R-COOH), Acid catalyst (e.g., H₂SO₄) | Phenyl ester | Fischer esterification; often requires removal of water to drive the equilibrium. organic-chemistry.org |

| Esterification | Acid chloride (R-COCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Phenyl ester | Schotten-Baumann reaction conditions; generally high-yielding. google.com |

Modifications of the Cyclopentyloxy Chain

The cyclopentyloxy group is generally stable, but the ether linkage can be cleaved under specific, often harsh, conditions. Direct functionalization of the cyclopentyl ring without cleaving the ether bond is more challenging.

Ether Cleavage: The carbon-oxygen bond of the ether can be broken by treatment with strong acids, typically hydrohalic acids like hydrogen bromide (HBr) or hydrogen iodide (HI). libretexts.orglibretexts.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. libretexts.org In the case of an aryl alkyl ether, the cleavage will typically yield a phenol and an alkyl halide, as the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.orgyoutube.com Thus, acidic cleavage of this compound would be expected to regenerate 4-chlorocatechol (B124253) (4-chloro-1,2-dihydroxybenzene) and form cyclopentyl halide.

Cyclopentyl Ring Functionalization: While direct C-H functionalization of the cyclopentyl ring is a complex process, radical-mediated reactions could potentially introduce new functional groups. However, such transformations often lack selectivity and may lead to a mixture of products. Ring-opening reactions of the cycloalkane portion are also a possibility under specific catalytic conditions, for instance, with silver-catalyzed methods involving radical-mediated C-C bond cleavage, though this is more commonly seen with cycloalkanols. rsc.org

| Reaction Type | Reagents | Expected Products | Notes |

| Ether Cleavage | Strong acid (e.g., HBr, HI) | 4-Chlorocatechol, Cyclopentyl halide | Cleavage of the alkyl-oxygen bond is favored over the aryl-oxygen bond. libretexts.orgyoutube.com |

Aromatic Substitutions and Transformations on the Chlorinated Phenyl Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the strong ortho, para-directing effects of the hydroxyl and cyclopentyloxy groups. fiveable.mevanderbilt.edu The chlorine atom, while also an ortho, para-director, is a deactivator. uci.edu The para position relative to the hydroxyl group is occupied by the chlorine atom. Therefore, electrophilic attack is most likely to occur at the positions ortho to the hydroxyl group (C6) and ortho to the cyclopentyloxy group (C3), with the C6 position being sterically less hindered.

Halogenation: Due to the activating nature of the hydroxyl and ether groups, halogenation with chlorine or bromine can often proceed without a Lewis acid catalyst. vanderbilt.edu The substitution pattern will be directed to the available ortho and para positions relative to the activating groups.

Nitration: Introduction of a nitro group onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. youtube.com The strong activating groups will direct the nitration to the positions ortho to the hydroxyl and ether functionalities. For instance, nitration could potentially yield 4-chloro-2-(cyclopentyloxy)-6-nitrophenol. The synthesis of related compounds like 4-chloro-2-nitrophenol (B165678) is well-documented. sciencemadness.orginnospk.comgoogle.com

Sulfonation: Sulfonation can be accomplished using fuming sulfuric acid (H₂SO₄/SO₃). youtube.com This reaction is reversible and the sulfonic acid group will be introduced at the sterically accessible and electronically enriched positions on the ring. youtube.com

Nucleophilic Aromatic Substitution (SNA_r): The chlorine atom on the aromatic ring is generally not reactive towards nucleophilic displacement unless the ring is further activated by strong electron-withdrawing groups, typically in the ortho and/or para positions to the leaving group. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the presence of the electron-donating hydroxyl and cyclopentyloxy groups does not favor SNA_r. Therefore, displacing the chlorine atom with a nucleophile would likely require harsh reaction conditions or transition-metal catalysis. youtube.com

| Reaction Type | Reagents | Potential Product(s) | Directing Effects |

| Halogenation | Cl₂ or Br₂ | 4-Chloro-6-halo-2-(cyclopentyloxy)phenol | -OH and -O-cyclopentyl are strong activators and ortho, para-directors. fiveable.mevanderbilt.edu |

| Nitration | HNO₃, H₂SO₄ | 4-Chloro-2-(cyclopentyloxy)-6-nitrophenol | Strong activation and direction by -OH and -O-cyclopentyl groups. youtube.com |

| Sulfonation | H₂SO₄, SO₃ | This compound-6-sulfonic acid | Reversible reaction, directed by activating groups. youtube.com |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe), Heat/Pressure | 4-Methoxy-2-(cyclopentyloxy)phenol | Generally unfavorable without further activation of the ring. wikipedia.orgmasterorganicchemistry.com |

Biological and Preclinical Investigations of 4 Chloro 2 Cyclopentyloxy Phenol and Analogues

In Vitro Biological Activity Screening

The in vitro evaluation of chemical compounds is a foundational step in drug discovery, providing initial data on their potential therapeutic effects. For analogues of 4-Chloro-2-(cyclopentyloxy)phenol, these screenings have spanned antimicrobial, antifungal, anticancer, and enzyme/receptor modulation activities.

Phenolic compounds, particularly halogenated phenols, are well-known for their antimicrobial properties. Studies on analogues of this compound confirm this, demonstrating a range of antibacterial activities.

Research has shown that 4-chlorophenol (B41353) (parachlorophenol) exhibits antibacterial effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov When tested using an agar (B569324) overlay technique, parachlorophenol created zones of bacterial growth inhibition, confirming its bactericidal or bacteriostatic properties. nih.gov

More complex derivatives have also been synthesized and tested. An oxadiazole-based analogue, 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol , displayed promising antibacterial activity against both Gram-positive and Gram-negative bacteria with a reported Minimum Inhibitory Concentration (MIC) of 8 µg/mL. nih.gov Furthermore, a series of N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives were evaluated, with the most active compound showing significant efficacy against S. aureus (MIC = 8 µg/mL) and even against clinical strains of Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values between 0.5 and 1 µg/mL. sciforum.net

Table 1: Antimicrobial Activity of 4-Chlorophenol Analogues

| Compound/Analogue | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 4-Chlorophenol (Parachlorophenol) | Staphylococcus aureus, Escherichia coli | Demonstrated inhibition of bacterial growth in agar overlay assay. | nih.gov |

| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Gram-positive & Gram-negative bacteria | Showed promising activity with MIC of 8 µg/mL. | nih.gov |

| N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivative | S. aureus, MRSA | Exhibited potent activity with MIC of 8 µg/mL against S. aureus and 0.5-1 µg/mL against MRSA. | sciforum.net |

The potential of chlorinated aromatic compounds extends to antifungal activity, particularly against opportunistic pathogens like Candida species.

A chlorinated derivative of cinnamaldehyde, 4-Cl Cinnamaldehyde , was found to have a Minimum Inhibitory Concentration (MIC) of 25 μg/mL against Candida albicans. nih.gov Time-kill experiments confirmed that this compound exhibited fungicidal activity. nih.gov Importantly, this analogue also demonstrated the ability to inhibit the formation of C. albicans biofilms and was effective in killing cells within established biofilms. nih.gov Other studies have investigated different chlorinated compounds; for instance, 4% chlorhexidine, which contains chlorophenyl moieties, has shown antifungal activity against C. albicans biofilms, though it was found to be less effective than 2% sodium hypochlorite. nih.gov

The structural motif of a chlorinated phenol (B47542) is present in numerous compounds investigated for their anticancer potential. These studies reveal that such molecules can exhibit significant cytotoxic activity against a variety of cancer cell lines.

One notable analogue, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol , demonstrated significant growth inhibition against multiple cancer cell lines at a concentration of 10 µM. The percentage growth inhibitions were 65.12% for SNB-19 (glioblastoma), 55.61% for NCI-H460 (non-small cell lung cancer), and 54.68% for SNB-75 (glioblastoma). nih.gov Another class of related compounds, 7-chloro-(4-thioalkylquinoline) derivatives, showed potent cytotoxicity, particularly against leukemia (CCRF-CEM) and colon cancer (HCT116) cell lines, with IC₅₀ values in the low micromolar range. mdpi.com

Studies on 4-[(halophenyl)diazenyl]phenol derivatives showed the highest anticancer activity against nasopharyngeal cancer (HK-1) cell lines compared to other synthesized related compounds. researchgate.net Additionally, marine-derived phenolic compounds such as Dieckol have shown efficacy against breast (MCF-7), liver (Hep3B), lung (A549), and pancreatic (PANC-1) cancer cell lines. nih.gov The cytotoxicity of the basic structure, parachlorophenol, has also been noted against non-cancerous human pulp fibroblasts, where its cytotoxic effect was found to be greater than its antibacterial effect. nih.gov

Table 2: Anticancer Activity of 4-Chlorophenol Analogues Against Various Cell Lines

| Compound/Analogue | Cancer Cell Line(s) | Activity | Reference(s) |

|---|---|---|---|

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19, NCI-H460, SNB-75 | Significant growth inhibition (54-65%) at 10 µM. | nih.gov |

| 7-Chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM (Leukemia), HCT116 (Colon) | Potent cytotoxicity with IC₅₀ values from 0.55 to 4.9 µM. | mdpi.com |

| 4-[(E)-(Fluorophenyl)diazenyl]phenol | HK-1 (Nasopharyngeal) | Highest activity among a series of related azo derivatives. | researchgate.net |

| Dieckol (Marine Phenolic) | MCF-7 (Breast), A549 (Lung), PANC-1 (Pancreatic) | IC₅₀ values reported at 25 µg/mL (A549) and 20 µM (PANC-1). | nih.gov |

The structural components of this compound—a chlorinated phenol core and a cyclopentyloxy group—are found in molecules known to interact with important biological targets like enzymes and receptors.

Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is a key enzyme in regulating inflammation. nih.gov The cyclopentyloxy group is a critical feature in some potent PDE4 inhibitors. For example, the approved PDE4 inhibitor Roflumilast contains a cyclopentyloxy group that is reported to establish crucial interactions within the hydrophobic pockets of the PDE4 active site. mdpi.com Inhibition of PDE4 elevates intracellular cyclic AMP (cAMP) levels, which in turn modulates inflammatory responses. nih.gov This makes PDE4 a significant target for treating inflammatory diseases. nih.govuhasselt.be Polyphenolic compounds are also being investigated as potential PDE4 inhibitors. nih.gov

Adenosine (B11128) A1 Receptor Modulation: The chloro-substituted phenyl group is a key feature for ligands of adenosine receptors, which are implicated in numerous physiological processes. mdpi.com In a study of 2-arylpurine derivatives, a compound featuring a 3-chlorophenyl group was identified as a potent and selective antagonist for the adenosine A1 receptor. mdpi.com This suggests that the chlorophenyl moiety can effectively interact with a polar region of the A1 receptor, contributing to binding and selectivity. mdpi.com

Preclinical Efficacy Studies in Relevant Biological Models (excluding human trials)

While in vitro studies provide initial evidence of biological activity, preclinical studies in biological models are necessary to evaluate efficacy in a more complex physiological environment.

Analogues of this compound have demonstrated efficacy in animal and advanced in vitro models of disease.

In a mouse model of hematogenous disseminated candidiasis caused by C. albicans, treatment with 4-Cl Cinnamaldehyde resulted in a significant reduction of the fungal burden and improved the survival rate of the mice compared to untreated controls. nih.gov This finding highlights the potential therapeutic relevance of chlorinated aromatic compounds in treating systemic fungal infections.

In the context of cancer, the marine phenolic compound Dieckol was found to exert protective and chemopreventive effects against N-nitrosodiethylamine-induced hepatocellular carcinoma in rats. nih.gov

Furthermore, in an advanced 3D co-culture model designed to mimic peripheral nerve regeneration, the PDE4 inhibitor Roflumilast , which features a cyclopentyloxy group, was shown to promote the differentiation of Schwann cells into a myelinating phenotype. uhasselt.be This led to enhanced axonal outgrowth and an accelerated speed of myelination, demonstrating a functional benefit in a biologically relevant regenerative model. uhasselt.be

Pharmacodynamic Profiling in Animal Systems

No data is available on the pharmacodynamic effects of this compound in any animal models.

Selectivity and Potency Profiling Against Multiple Biological Targets

There is no available information detailing the selectivity and potency of this compound against any biological targets.

Mechanistic and Molecular Studies of 4 Chloro 2 Cyclopentyloxy Phenol S Biological Actions

Identification of Molecular Targets and Binding Sites

Enzyme Kinetic Analysis (e.g., tubulin polymerization, DNA gyrase)

There is no available scientific literature detailing the enzyme kinetic analysis of 4-Chloro-2-(cyclopentyloxy)phenol. Studies have been conducted on other chlorinated phenolic compounds, such as derivatives of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol, which have been investigated for their potential to inhibit tubulin polymerization through molecular docking studies. nih.gov Similarly, the inhibitory activities of various quinolones and aminocoumarins against DNA gyrase have been extensively studied, establishing mechanisms of action for those classes of compounds. nih.govnih.gov However, specific kinetic data, such as IC50 or Ki values, for this compound's effect on tubulin polymerization or DNA gyrase activity have not been reported.

Receptor Binding Affinity and Occupancy Studies

No studies reporting the receptor binding affinity or occupancy for this compound are present in the reviewed scientific literature. While binding data is available for other complex molecules containing a chlorophenol moiety, which show affinity for targets like the estrogen receptor, this information cannot be extrapolated to the subject compound. bindingdb.org Therefore, its specific receptor targets and binding characteristics remain uninvestigated.

Elucidation of Cellular Mechanisms of Action

Cellular Pathway Modulation in Eukaryotic Cells

The impact of this compound on cellular pathways in eukaryotic cells has not been documented. Research on a structurally similar compound, 4-chloro-2-methylphenol (B52076), indicated that it could decrease the respiration rate in isolated rat liver mitochondria by inhibiting NAD-dependent dehydrogenases at high concentrations. nih.gov However, no such cellular mechanism or pathway modulation has been specifically attributed to this compound.

Biomolecular Interaction Studies (e.g., protein-ligand interactions)

Specific biomolecular interaction studies, such as X-ray crystallography or computational docking, detailing the binding of this compound to a protein target are not available. The principles of biomolecular interactions involving chlorinated compounds, such as the formation of Cl–π interactions, are theoretically established as a means of ligand recognition by proteins. nih.gov Furthermore, crystallographic studies on more complex chiral aminophenols have detailed their intramolecular bonding. nih.gov Despite these related findings, no dedicated study has been published that elucidates the specific protein-ligand interactions for this compound.

Computational Chemistry and Molecular Modeling of 4 Chloro 2 Cyclopentyloxy Phenol

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are essential for understanding the intrinsic properties of a molecule. For 4-Chloro-2-(cyclopentyloxy)phenol, these calculations would reveal details about its electronic distribution, orbital energies, and reactivity indicators. Methods like Density Functional Theory (DFT) are commonly employed for this purpose. researchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. Furthermore, the distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For phenolic compounds, the hydroxyl group and the aromatic ring are often key regions of reactivity. nih.gov

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. japer.in

In the absence of a known biological target for this compound, docking studies could be performed against a panel of common targets for phenolic compounds, such as cyclooxygenase (COX) enzymes or various receptors. japer.in The results would be presented as a docking score, which estimates the binding affinity, and a detailed view of the binding pose, highlighting key interactions like hydrogen bonds and hydrophobic contacts with the protein's amino acid residues. nih.gov For instance, the hydroxyl group of the phenol (B47542) could act as a hydrogen bond donor, while the cyclopentyloxy and chloro substituents would likely engage in hydrophobic and halogen-bond interactions, respectively.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein complex. uq.edu.au MD simulations model the movement of atoms and molecules over time, offering insights into the conformational flexibility of this compound and the stability of its interaction with a potential biological target.

These simulations can reveal how the compound adapts its shape within the binding pocket and the persistence of key interactions identified through docking. This information is crucial for assessing the stability of the binding and can help refine the design of more potent analogues.

Prediction of Molecular Properties Relevant to Biological Activity and ADMET

A critical aspect of drug design is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These can be predicted using various computational models based on the molecule's structure.

For this compound, several key descriptors can be calculated:

| Property | Predicted Value/Characteristic | Significance |

| Lipophilicity (LogP) | Moderately lipophilic | Influences membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | Expected to be in a range suitable for good oral bioavailability. nih.gov | Predicts the molecule's ability to cross cell membranes. |

| Hydrogen Bond Donors | 1 (from the hydroxyl group) nih.gov | Key for specific interactions with biological targets. nih.gov |

| Hydrogen Bond Acceptors | 2 (from the oxygen atoms) nih.gov | Important for forming interactions with biological macromolecules. |

| Rotatable Bonds | A moderate number, contributing to conformational flexibility. nih.gov | Affects binding entropy and the ability to adopt an optimal conformation for binding. |

These predicted properties provide a preliminary assessment of the "drug-likeness" of this compound and can guide further optimization efforts.

Virtual Screening and De Novo Design of Novel Analogues

The computational data gathered for this compound can serve as a foundation for virtual screening and the design of new, potentially more active analogues. ceu.es

Virtual screening involves searching large databases of chemical compounds to identify molecules with similar properties or predicted binding affinities to a target of interest. nih.gov This can be done using either ligand-based approaches, which search for structurally similar molecules, or structure-based approaches, which dock a library of compounds into a target protein. ceu.es

De novo design takes this a step further by computationally building new molecules from scratch within the binding site of a target. ceu.es By understanding the key interactions of the parent molecule, new functional groups can be added or existing ones modified to enhance binding affinity and improve ADMET properties. For example, analogues could be designed by modifying the substituents on the phenyl ring or altering the cyclopentyl group to explore the structure-activity relationship (SAR). nih.gov

Advanced Analytical Methodologies for Research and Characterization of 4 Chloro 2 Cyclopentyloxy Phenol

Spectroscopic Characterization Techniques (e.g., High-Resolution NMR, LC-MS, UPLC)

Spectroscopic techniques are indispensable for the elucidation of the molecular structure of 4-Chloro-2-(cyclopentyloxy)phenol. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) provide complementary information for a thorough characterization.

High-Resolution NMR spectroscopy allows for the precise determination of the molecule's carbon-hydrogen framework. In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the methine proton of the cyclopentyl group attached to the ether oxygen, and the methylene (B1212753) protons of the cyclopentyl ring. Similarly, a ¹³C NMR spectrum would reveal characteristic peaks for each unique carbon atom in the molecule. While specific high-resolution NMR data for this exact compound is not publicly available, analysis of related structures such as 4-chloro-2-methylphenol (B52076) can provide insight into the expected chemical shifts. nih.govchemicalbook.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that separates the compound from a mixture and provides information about its molecular weight. For the analysis of chlorophenols, reverse-phase LC is often employed. For MS-compatible applications, volatile buffers like formic acid are used in the mobile phase. sielc.com The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion, which for this compound would correspond to its molecular weight. Further fragmentation in the mass spectrometer (MS/MS) can yield structural information about the molecule. shimadzu.comulisboa.pt

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically less than 2 µm) to achieve faster and more efficient separations compared to traditional HPLC. sielc.com This technique is particularly valuable for high-throughput analysis and for separating the target compound from closely related impurities.

| Technique | Typical Information Obtained | Example Application for this compound |

| ¹H NMR | Number of different types of protons, their chemical environment, and neighboring protons. | Identification of aromatic, ether, and alkyl protons. |

| ¹³C NMR | Number of different types of carbon atoms and their chemical environment. | Confirmation of the carbon skeleton. |

| LC-MS | Retention time and molecular weight of the compound. | Separation from impurities and confirmation of molecular mass. |

| UPLC | High-resolution separation with shorter analysis times. | Rapid purity assessment and high-throughput screening. |

Chromatographic Separation and Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most common techniques for these purposes.

HPLC is a versatile technique for the analysis of phenolic compounds. A reverse-phase HPLC method can be used with a C18 or a specialized reverse-phase column. sielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.com By monitoring the elution of the compound with a UV detector, its purity can be assessed based on the area of the peak corresponding to the compound relative to the total area of all peaks.

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Application | Separation and isolation of impurities |

This liquid chromatography method is scalable and can be used for preparative separation to isolate impurities. For applications compatible with mass spectrometry, phosphoric acid should be replaced with formic acid. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. For less volatile compounds like chlorophenols, derivatization is often required to increase their volatility before GC analysis. shimadzu.com The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for each component, allowing for their identification and quantification.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation (for analogues)

For instance, the crystal structure of 2-Bromo-4-chloro-6-(cyclopentyliminomethyl)phenol, an analogue, has been determined. nih.gov The study revealed that the cyclopentane (B165970) ring adopts an envelope conformation. nih.gov In another, more complex analogue, 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}propyl)phenol, the five-membered ring also adopts an envelope conformation. researchgate.net This study also confirmed the absolute configuration at the chiral centers and revealed the presence of intramolecular hydrogen bonds. researchgate.net Such studies are crucial for understanding the structure-activity relationships of these compounds.

| Analogue | Crystal System | Key Structural Features |

| 2-Bromo-4-chloro-6-(cyclopentyliminomethyl)phenol | Orthorhombic | Envelope conformation of the cyclopentane ring, intramolecular O—H···N hydrogen bond. nih.gov |

| 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}propyl)phenol | Orthorhombic | Envelope conformation of the five-membered ring, intramolecular O—H···N hydrogen bond, intermolecular N—H···Cl hydrogen bonds. researchgate.net |

Development of Novel Detection and Quantification Methods for Research Matrices

The development of sensitive and selective methods for the detection and quantification of chlorophenols in various research matrices, such as environmental samples, is an active area of research. These methods are crucial for monitoring and studying the fate of these compounds.

A common approach involves solid-phase extraction (SPE) to concentrate the analyte from a dilute sample and remove interfering matrix components, followed by analysis using a highly sensitive technique like LC-MS/MS. ulisboa.ptjasco-global.com For example, a method for the determination of various chlorophenols in water has been developed using SPE with styrene-divinylbenzene copolymer cartridges. ulisboa.pt

The use of tandem mass spectrometry (MS/MS) provides high specificity by monitoring a specific fragmentation transition for the target analyte. This minimizes the likelihood of false positives from other components in the matrix. shimadzu.com The development of such methods allows for the reliable quantification of chlorophenols at very low concentrations, often in the parts-per-billion (ppb) or parts-per-trillion (ppt) range. jasco-global.com

| Matrix | Extraction Technique | Analytical Method | Key Advantages |

| Water | Solid-Phase Extraction (SPE) | LC-MS/MS | High sensitivity, high specificity, ability to analyze complex mixtures. ulisboa.ptjasco-global.com |

| Biota (e.g., fish, eggs) | Accelerated Solvent Extraction followed by SPE | LC-MS/MS | Effective for complex matrices with high lipid content, provides accurate quantification. researchgate.net |

Q & A

Q. What are the established synthetic routes for 4-Chloro-2-(cyclopentyloxy)phenol, and what factors influence yield optimization?

- Methodological Answer: The compound can be synthesized via condensation reactions involving cyclopentyl-containing amines or alcohols. For example, a Mannich reaction using cyclopentylmethanamine derivatives under mild acidic conditions (e.g., methanol/HCl) facilitates the introduction of the cyclopentyloxy group . Yield optimization depends on solvent polarity (e.g., THF or methanol), reaction temperature (room temperature to 60°C), and stoichiometric ratios of reagents. Catalytic amounts of NaBH₄ may enhance reductive amination steps, as shown in analogous syntheses of chiral aminophenols . Purity is typically validated via GC (>98%) and melting point analysis (155–161°C) .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer: Structural confirmation requires a combination of NMR (¹H/¹³C), FT-IR (to verify phenolic -OH and C-O-C bonds), and X-ray crystallography. For crystallographic analysis, SHELX programs (e.g., SHELXL) are widely used to refine structures and resolve stereochemical ambiguities . Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS. Melting point consistency (e.g., 157–158°C) and elemental analysis (C, H, N within ±0.4% of theoretical values) further validate purity .

Advanced Research Questions

Q. What experimental and computational methods are employed to analyze the stereochemical outcomes in derivatives of this compound?

- Methodological Answer: Chiral resolution techniques, such as chiral HPLC or enzymatic kinetic resolution, are used to isolate enantiomers. Absolute configuration is determined via X-ray crystallography (using SHELX refinement) or electronic circular dichroism (ECD) . Computational methods like density functional theory (DFT) predict stereochemical stability and coupling constants, which are cross-validated with experimental NMR data . For example, intramolecular O-H⋯N hydrogen bonding in cyclopentyl derivatives stabilizes specific conformers, as observed in crystallographic studies .

Q. How do environmental factors influence the degradation pathways of halogenated phenolic compounds like this compound in aqueous systems?

- Methodological Answer: Oxidative degradation by manganese oxides (e.g., δ-MnO₂) is pH-dependent, with faster rates under acidic conditions (pH 4–6). Reaction kinetics are monitored via LC-MS to identify intermediates (e.g., quinone derivatives or ether cleavage products). Dissolved ions (Ca²⁺, Zn²⁺) and natural organic matter competitively inhibit degradation by adsorbing to oxide surfaces . Accelerated solvent degradation assays (ASDA) simulate environmental persistence, while QSAR models predict half-lives based on substituent electronic effects .

Q. How can researchers reconcile discrepancies in biological activity data among structurally similar halogenated phenolic compounds?

- Methodological Answer: Discrepancies arise from variations in assay conditions (e.g., cell line viability, incubation time) or substituent electronic effects. For example, this compound derivatives show differing anticancer activity compared to benzimidazole analogs due to steric hindrance from the cyclopentyl group . Meta-analyses using standardized protocols (e.g., MTT assays at 48h, IC₅₀ normalization) reduce variability. Molecular docking studies further explain target binding affinity differences .

Q. What methodologies are recommended for assessing the cytotoxic mechanisms of this compound derivatives in cancer cell lines?

- Methodological Answer: Cytotoxicity is evaluated via flow cytometry (apoptosis/necrosis assays) and ROS detection kits. Transcriptomic profiling (RNA-seq) identifies dysregulated pathways (e.g., MAPK or p53 signaling). For mechanistic studies, siRNA knockdown of suspected targets (e.g., Bcl-2) validates compound specificity. In silico toxicity prediction tools (e.g., ProTox-II) prioritize derivatives with low hepatotoxicity risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.